molecular formula C20H16N2O2S B611665 ベリヌラド CAS No. 1352792-74-5

ベリヌラド

カタログ番号: B611665
CAS番号: 1352792-74-5
分子量: 348.4 g/mol
InChIキー: YYBOLPLTQDKXPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベリヌラドは、痛風および高尿酸血症の治療のために開発された尿酸トランスポーター1(URAT1)の選択的阻害剤です。 腎臓からの排泄を促進することで血清尿酸レベルを低下させる高い効力があることで知られています この化合物は、臨床試験で、高尿酸レベルに関連する状態の管理における有効性と安全性を示してきました .

2. 製法

ベリヌラドの合成は、いくつかのステップを伴い、キーとなる中間体の調製から始まります。 合成経路には、通常、次のステップが含まれます。

ベリヌラドの工業的生産方法は、効率的でスケーラブルになるように設計されており、最終製品の高収率と純度が保証されています。 これらの方法は、多くの場合、各ステップの効率を最大限にするために、制御された温度や圧力などの最適化された反応条件を伴います .

科学的研究の応用

Clinical Efficacy

Verinurad has been evaluated in multiple clinical trials to assess its efficacy in reducing sUA levels in patients with gout and hyperuricemia. The following table summarizes key findings from recent studies:

Study Population Dosage Change in sUA Levels Safety Profile
Study 1Western patients with gout (n=171)5, 10, 12.5 mg-17.5% to -34.4% from baseline at week 12Some renal adverse events noted
Study 2Japanese patients (n=204)5, 10, 12.5 mg-31.7% to -55.8% from baseline at week 16Similar safety concerns as Study 1
Phase IIaAdults with gout (n=41)2.5–20 mg combined with allopurinolSignificant sUA reduction observedFavorable safety profile overall

These studies indicate that verinurad significantly lowers sUA levels compared to placebo and demonstrates a dose-dependent response.

Pharmacokinetics and Safety

The pharmacokinetic profile of verinurad has been characterized through various studies. It is rapidly absorbed and reaches peak plasma concentrations within a few hours post-administration. The half-life allows for once-daily dosing, which is advantageous for patient compliance .

While verinurad is generally well-tolerated, some studies have reported renal adverse events, particularly when used as monotherapy. Therefore, it is often recommended to be used in combination with allopurinol to mitigate these risks while enhancing efficacy .

Combination Therapy

Recent research has explored the combination of verinurad with allopurinol, a traditional urate-lowering therapy. This combination aims to maximize uric acid reduction while minimizing potential side effects associated with higher doses of either agent alone.

  • Phase IIa Study Findings : In a study comparing verinurad plus allopurinol versus allopurinol alone, significant reductions in sUA were observed in the combination group without an increase in adverse events compared to allopurinol monotherapy .
  • Long-term Efficacy : Ongoing studies are investigating the long-term effects of this combination therapy on gout flares and overall patient quality of life.

生化学分析

Biochemical Properties

Verinurad specifically inhibits URAT1 with a potency of 25 nM . High affinity inhibition of uric acid transport requires URAT1 residues Cys-32, Ser-35, Phe-365, and Ile-481 . Verinurad’s interaction with these residues is unique and crucial for its function .

Cellular Effects

Verinurad lowers serum uric acid levels by promoting its urinary excretion . It achieves this by inhibiting the reabsorption of uric acid back into the bloodstream via URAT1, a critical transporter for renal reabsorption of urate .

Molecular Mechanism

Verinurad binds to a common site in the core of the URAT1 transporter and sterically hinders the transit of uric acid through the substrate channel . This binding is competitive, meaning it competes with uric acid for the same binding site on URAT1 .

Temporal Effects in Laboratory Settings

Verinurad has been shown to produce sustained reductions in serum uric acid levels in clinical studies

Metabolic Pathways

Verinurad is primarily metabolized by multiple sequential metabolic pathways . It is excreted via the feces, while its metabolites M1 and M8 are excreted renally .

Transport and Distribution

Verinurad is a substrate of the hepatic uptake transporter organic anion-transporting polypeptide (OATP) 1B3 . It is also a substrate of the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), and renal transporter organic anion transporter 1 (OAT1) .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with the URAT1 transporter .

準備方法

The synthesis of Verinurad involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for Verinurad are designed to be efficient and scalable, ensuring high yield and purity of the final product. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to maximize the efficiency of each step .

化学反応の分析

ベリヌラドは、以下を含むいくつかの種類の化学反応を起こします。

    酸化: この反応は、ベリヌラド分子への酸素の付加または水素の除去を伴います。 一般的に使用される酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: この反応は、水素の付加または酸素の除去を伴います。 一般的に使用される還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

    置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ベリヌラドの酸化は、さまざまな酸化誘導体の形成につながる可能性がある一方で、還元は化合物の還元型をもたらす可能性があります .

4. 科学研究への応用

ベリヌラドは、以下を含む幅広い科学研究への応用があります。

生物活性

Verinurad (RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), primarily developed for the treatment of gout and hyperuricemia. The compound's biological activity is characterized by its ability to lower serum uric acid levels by inhibiting urate reabsorption in the renal tubules. This article examines the biological activity of verinurad, including its mechanism of action, pharmacokinetics, clinical studies, and safety profile.

Verinurad functions by specifically inhibiting URAT1, a key transporter involved in uric acid reabsorption. The inhibition occurs with a potency of 25 nM, which is significantly higher than that of other uricosuric agents. The binding affinity of verinurad to URAT1 relies on specific amino acid residues, notably Cys-32, Ser-35, Phe-365, and Ile-481. These residues are critical for the transport kinetics and binding interactions of URAT1 inhibitors .

Key Residues in URAT1 Interaction

Residue Role
Cys-32Unique requirement for verinurad
Ser-35Important for transport kinetics
Phe-365Critical for binding affinity
Ile-481Stabilizes the binding complex

The structural pharmacology reveals that verinurad occupies a central cavity in URAT1, competing directly with urate for binding . This competitive inhibition effectively reduces uric acid levels in the bloodstream.

Pharmacokinetics

The pharmacokinetics of verinurad have been evaluated in several clinical studies. A Phase 1 study assessed its pharmacokinetic parameters in healthy participants, revealing that the maximum concentration (C_max) and area under the curve (AUC) values were dose-dependent. For instance:

Study Group C_max (ng/mL) AUC (ng·h/mL)
Healthy Asian Participants73.6478
Healthy Chinese Participants42.0264
Non-Asian Participants36.3271

These findings indicate that renal function significantly influences the pharmacokinetics of verinurad, with increased C_max and AUC observed in participants with renal impairment .

Clinical Efficacy

Verinurad has shown promising results in clinical trials aimed at managing hyperuricemia associated with gout. A Phase 2a trial demonstrated that combining verinurad with febuxostat effectively lowered serum uric acid levels while being well tolerated by patients with type 2 diabetes and albuminuria .

Summary of Clinical Trials

Trial Phase Combination Population Outcome
Phase 1Verinurad + AllopurinolHealthy participantsSafety and pharmacokinetics
Phase 2aVerinurad + FebuxostatPatients with type 2 diabetes and hyperuricemiaReduced serum uric acid
Phase 2bVerinurad + AllopurinolPatients with chronic kidney diseaseOngoing evaluation

Safety Profile

The safety profile of verinurad has been assessed across multiple studies, with no serious adverse events reported during trials. The most common side effects include mild gastrointestinal disturbances and headache. Importantly, no deaths occurred during these studies, indicating a favorable safety margin for this compound .

特性

IUPAC Name

2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBOLPLTQDKXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352792-74-5
Record name Verinurad [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verinurad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VERINURAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verinurad
Reactant of Route 2
Verinurad
Reactant of Route 3
Reactant of Route 3
Verinurad
Reactant of Route 4
Verinurad
Reactant of Route 5
Verinurad
Reactant of Route 6
Reactant of Route 6
Verinurad

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。